(4-Cyanophenyl)arsonic acid
CAS No.: 5430-22-8
Cat. No.: VC20675976
Molecular Formula: C7H6AsNO3
Molecular Weight: 227.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5430-22-8 |
|---|---|
| Molecular Formula | C7H6AsNO3 |
| Molecular Weight | 227.05 g/mol |
| IUPAC Name | (4-cyanophenyl)arsonic acid |
| Standard InChI | InChI=1S/C7H6AsNO3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,(H2,10,11,12) |
| Standard InChI Key | YXVGFHKZFJNDAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)[As](=O)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of (4-cyanophenyl)arsonic acid is C₇H₆AsNO₃, with a molecular weight of 227.05 g/mol . Its structure consists of a benzene ring substituted with a cyano group at the para position relative to the arsonic acid group.
Table 1: Key Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 5430-22-8 |
| Molecular Formula | C₇H₆AsNO₃ |
| IUPAC Name | (4-Cyanophenyl)arsonic acid |
| Melting Point | Not fully characterized |
| Solubility | Likely polar solvent-soluble |
The compound’s arsonic acid group confers acidity, with potential dissociation constants (pKa) analogous to other arylarsonic acids, typically ranging between 2–4 for the first proton and 8–9 for the second . The electron-withdrawing cyano group influences the electronic distribution of the benzene ring, potentially enhancing the acidity of the arsonic acid moiety compared to unsubstituted analogs.
Chemical Behavior and Reactivity
Acid-Base Properties
The arsonic acid group exhibits stepwise deprotonation:
The cyano group’s electron-withdrawing effect may lower the first pKa compared to phenylarsonic acid (pKa₁ ≈ 3.0) .
Coordination Chemistry
Like other arsonic acids, (4-cyanophenyl)arsonic acid can act as a ligand, forming complexes with metals such as Fe(III), Cu(II), and Zr(IV). The cyano group may enable additional binding modes or stabilize metal-organic frameworks (MOFs).
Applications and Industrial Relevance
Historical Uses in Medicine
Arylarsonic acids were once explored as antimicrobial agents. For example, 4-aminophenylarsonic acid (Arsanilic acid) was used in veterinary medicine to treat dysentery in swine . While (4-cyanophenyl)arsonic acid lacks documented therapeutic use, its structural analogs suggest potential as enzyme inhibitors or diagnostic agents.
Materials Science
The compound’s dual functional groups make it a candidate for:
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Surface modification: Covalent attachment to nanoparticles via As-O bonds.
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Polymer additives: Enhancing flame retardancy through arsenic’s char-forming properties.
| Hazard Category | Risk Level |
|---|---|
| Acute Oral Toxicity | High |
| Skin Irritation | Moderate |
| Environmental Persistence | High |
Analytical Characterization
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Strong absorption bands for -AsO₃H₂ (~850 cm⁻¹) and -CN (~2240 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons as a doublet (δ 7.6–8.2 ppm).
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¹³C NMR: Cyano carbon at ~115 ppm.
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Chromatography
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity analysis.
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